2-Chloro-1-propyl-1H-indole-3-carbaldehyde
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Overview
Description
2-Chloro-1-propyl-1H-indole-3-carbaldehyde is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of a chloro group at the second position, a propyl group at the first position, and a carbaldehyde group at the third position of the indole ring. It is used as an intermediate in the synthesis of various biologically active molecules and pharmaceuticals .
Preparation Methods
The synthesis of 2-Chloro-1-propyl-1H-indole-3-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-chloroindole.
Alkylation: The 2-chloroindole is then alkylated using propyl halides under basic conditions to introduce the propyl group at the first position.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
2-Chloro-1-propyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Condensation: The aldehyde group can participate in condensation reactions with hydrazines or amines to form hydrazones or imines.
Scientific Research Applications
2-Chloro-1-propyl-1H-indole-3-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It serves as an intermediate in the synthesis of biologically active molecules, including potential anticancer and antimicrobial agents.
Medicine: The compound is used in the development of pharmaceuticals, particularly those targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 2-Chloro-1-propyl-1H-indole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro and propyl groups can influence its binding affinity and specificity towards these targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function .
Comparison with Similar Compounds
2-Chloro-1-propyl-1H-indole-3-carbaldehyde can be compared with other indole derivatives such as:
2-Chloro-1H-indole-3-carbaldehyde: Lacks the propyl group, which may affect its reactivity and biological activity.
1-Propyl-1H-indole-3-carbaldehyde: Lacks the chloro group, which can influence its chemical properties and interactions.
2-Chloro-1-methyl-1H-indole-3-carbaldehyde: Contains a methyl group instead of a propyl group, which can alter its steric and electronic properties.
Properties
IUPAC Name |
2-chloro-1-propylindole-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO/c1-2-7-14-11-6-4-3-5-9(11)10(8-15)12(14)13/h3-6,8H,2,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARBIIGBYRIXUET-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2C(=C1Cl)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40313247 |
Source
|
Record name | 2-Chloro-1-propyl-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40313247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64788-55-2 |
Source
|
Record name | NSC268303 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=268303 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chloro-1-propyl-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40313247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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